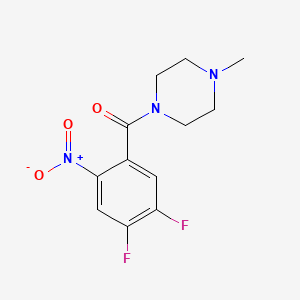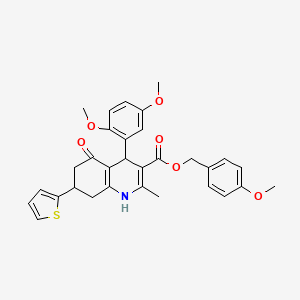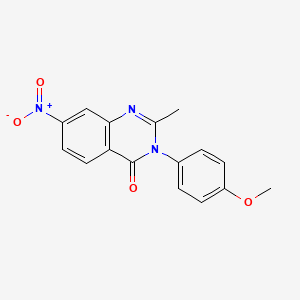![molecular formula C17H22N2O2 B14948897 5-[2-(Pyridin-3-yl)piperidin-1-yl]pent-3-yn-1-yl acetate](/img/structure/B14948897.png)
5-[2-(Pyridin-3-yl)piperidin-1-yl]pent-3-yn-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL ACETATE is a complex organic compound that features a piperidine ring substituted with a pyridyl group and a pentynyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL ACETATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or rhodium complexes, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or ethanol under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl-piperidine oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL ACETATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL ACETATE involves its interaction with specific molecular targets. The pyridyl group can interact with various receptors or enzymes, modulating their activity. The piperidine ring provides structural stability, while the pentynyl acetate moiety can participate in further chemical reactions, enhancing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its substituted derivatives share structural similarities with 5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL ACETATE.
Pyridyl Compounds: Compounds containing the pyridyl group, such as pyridine and its derivatives, are also similar
Uniqueness
What sets 5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL ACETATE apart is the combination of the piperidine ring, pyridyl group, and pentynyl acetate moiety in a single molecule.
Propriétés
Formule moléculaire |
C17H22N2O2 |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
5-(2-pyridin-3-ylpiperidin-1-yl)pent-3-ynyl acetate |
InChI |
InChI=1S/C17H22N2O2/c1-15(20)21-13-6-2-4-11-19-12-5-3-9-17(19)16-8-7-10-18-14-16/h7-8,10,14,17H,3,5-6,9,11-13H2,1H3 |
Clé InChI |
SDVHQAJDMWWMRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCC#CCN1CCCCC1C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-{3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14948844.png)
![2-hydroxy-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B14948852.png)
![Propyl 4-[4-(methoxycarbonyl)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B14948853.png)
![(4-Methoxyphenyl)(7-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B14948861.png)
![2-Oxo-2H-chromene-3-carboxylic acid [2-(adamantan-1-yloxy)-ethyl]-amide](/img/structure/B14948865.png)
![N-(2-methylphenyl)-2-[({2-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B14948878.png)
![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B14948889.png)

![[1-Benzyl-2-oxo-1,2-dihydro-indol-(3Z)-ylidene]-cyano-acetic acid ethyl ester](/img/structure/B14948913.png)
![2-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B14948917.png)

